Product packaging for 4-Tert-butylpyrimidin-2-ol(Cat. No.:CAS No. 17322-03-1)

4-Tert-butylpyrimidin-2-ol

Cat. No.: B189846
CAS No.: 17322-03-1
M. Wt: 152.19 g/mol
InChI Key: IQBJNNLJWKHORW-UHFFFAOYSA-N
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Description

4-Tert-butylpyrimidin-2-ol is a chemical compound of significant interest in organic and medicinal chemistry research. Its structure, featuring a pyrimidin-2-ol scaffold substituted with a bulky tert-butyl group at the 4-position, makes it a valuable intermediate and a potential pharmacophore. Researchers utilize this compound primarily as a key building block in the synthesis of more complex heterocyclic systems . The pyrimidine core is a common motif in pharmaceuticals and agrochemicals, and the tert-butyl group can be used to modulate the compound's steric and electronic properties, thereby influencing its binding affinity and metabolic stability. Specific applications and the mechanism of action for this compound are areas of active investigation. Its research value lies in its potential application in developing novel small-molecule inhibitors, ligands for catalytic systems, and functional materials . Further studies are required to fully elucidate its biological activity profile and its efficacy in specific experimental models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B189846 4-Tert-butylpyrimidin-2-ol CAS No. 17322-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)6-4-5-9-7(11)10-6/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBJNNLJWKHORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis of 4-Tert-butylpyrimidin-2-ol

The construction of the this compound core primarily relies on classical cyclization reactions that form the pyrimidine (B1678525) ring system. These methods typically involve the condensation of a three-carbon building block with a urea or a related N-C-N synthon.

Exploration of Cyclization Reactions

The most prominent route to 4-substituted-pyrimidin-2-ols is the Principal Synthesis, which involves the cyclocondensation of a β-dicarbonyl compound or its synthetic equivalent with urea. In the case of this compound, a suitable precursor is a β-ketoester or a β-dialdehyde equivalent bearing a tert-butyl group. One such precursor is ethyl pivaloylacetate or a related derivative.

The reaction proceeds by the condensation of urea with a β-dicarbonyl compound, such as 4,4-dimethyl-3-oxopentanal or its acetal, in the presence of an acid or base catalyst. The general mechanism involves the initial formation of a ureide intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. While specific literature detailing the synthesis of this compound is not abundant, the general applicability of this method to a wide range of substituted pyrimidin-2-ols is well-established mdpi.commdpi.com.

For instance, the synthesis of various 4,6-disubstituted pyrimidin-2-ol derivatives has been achieved through the reaction of the corresponding 1,3-diketone with urea in the presence of a catalyst derpharmachemica.com. By analogy, the cyclocondensation of a pivaloyl-substituted 1,3-dicarbonyl compound with urea would be the most direct approach to obtaining this compound.

Precursor 1Precursor 2ProductReaction Type
Pivaloylacetaldehyde (or its acetal)UreaThis compoundCyclocondensation
Ethyl pivaloylacetateUreaThis compoundCyclocondensation

Functional Group Interconversions at the Pyrimidine Core

While the direct synthesis via cyclization is the most common approach, functional group interconversions on a pre-existing pyrimidine ring can also be envisioned. For example, a pyrimidine ring bearing a different substituent at the 4-position could potentially be converted to the tert-butyl derivative. However, such methods are generally less direct and may involve multiple synthetic steps. A more practical approach within this category is the de novo synthesis from acyclic precursors that already contain the necessary functionalities for ring closure.

Strategies for the Preparation of Analogues and Derivatives of this compound

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into variations on the pyrimidine ring, alterations at the hydroxyl moiety, and the formation of larger molecular assemblies.

Substituent Variation on the Pyrimidine Ring

The pyrimidine ring of this compound can be functionalized at the 5- and 6-positions, which are amenable to electrophilic substitution and other transformations.

Halogenation: The introduction of halogen atoms, such as chlorine and bromine, serves as a key step for further derivatization through cross-coupling reactions. The hydroxyl group at the 2-position can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) researchgate.netindianchemicalsociety.comnih.govresearchgate.net. The resulting 2-chloro-4-tert-butylpyrimidine is a versatile intermediate. Direct bromination of the pyrimidine ring can also be achieved, although the regioselectivity might be influenced by the bulky tert-butyl group google.com.

Cross-Coupling Reactions: The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions organic-chemistry.orgwikipedia.orgasianpubs.orgmdpi.comnih.govnih.gov. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at the halogenated positions, leading to a vast array of analogues mdpi.comsemanticscholar.orgnih.gov. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with the potentially sterically hindered environment around the tert-butyl group asianpubs.org.

Reaction TypeReagentsProduct
ChlorinationPOCl₃2-Chloro-4-tert-butylpyrimidine
BrominationNBS or Br₂Bromo-4-tert-butylpyrimidin-2-ol
Suzuki CouplingArylboronic acid, Pd catalyst2-Aryl-4-tert-butylpyrimidine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst2-Alkynyl-4-tert-butylpyrimidine

Modifications at the Hydroxyl Moiety

The hydroxyl group at the 2-position of this compound exhibits tautomerism, existing in equilibrium with its pyrimidin-2(1H)-one form. This dual reactivity allows for both O-alkylation and N-alkylation.

O-Alkylation: The formation of ether derivatives can be achieved by treating this compound with alkyl halides in the presence of a base. The choice of solvent and base can influence the ratio of O- to N-alkylation. Generally, polar aprotic solvents and silver salts tend to favor O-alkylation nih.gov.

N-Alkylation: Conversely, the use of strong bases and polar solvents can promote N-alkylation at the nitrogen atoms of the pyrimidine ring nih.govnih.gov. The steric hindrance of the tert-butyl group may direct the alkylation to the less hindered nitrogen atom.

The selective O- or N-alkylation allows for the introduction of various functional groups, which can modulate the physicochemical properties of the molecule nih.gov.

Formation of Conjugates and Hybrid Molecular Systems

The functional handles on the this compound scaffold can be utilized to construct more complex molecular architectures, including conjugates with biomolecules or synthetic polymers.

Bioconjugation: The hydroxyl group or an introduced functional group on the pyrimidine ring can be used as an attachment point for conjugation to peptides, proteins, or other biomolecules. This can be achieved through the formation of ester, ether, or amide linkages. For instance, a carboxylic acid-functionalized derivative of this compound could be coupled to an amine-containing biomolecule using standard peptide coupling reagents.

Formation of Fluorescent Probes: The pyrimidine core can be incorporated into fluorescent probes. By attaching a fluorophore to the this compound scaffold, it is possible to create molecules for biological imaging applications nih.govrsc.org. The pyrimidine moiety can act as a recognition element for specific biological targets.

Polymer Conjugates: Conjugation to polymers such as polyethylene glycol (PEG) can improve the pharmacokinetic properties of the molecule. This is typically achieved by reacting a functionalized derivative of this compound with a reactive PEG derivative.

The development of these hybrid systems expands the potential applications of this compound derivatives into the realms of medicinal chemistry and materials science.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. While specific research focusing exclusively on the green synthesis of this particular compound is not extensively documented, the principles can be applied to its plausible synthetic routes, primarily the condensation reaction between a β-dicarbonyl compound and urea or a urea derivative.

A key strategy in the green synthesis of pyrimidine derivatives involves the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions. beilstein-journals.org Traditional methods often rely on volatile organic solvents and stoichiometric amounts of reagents, leading to significant waste generation. Green approaches seek to mitigate these issues through various innovative techniques.

One of the primary green methodologies applicable to the synthesis of this compound is the use of alternative energy sources such as microwave and ultrasound irradiation. researchgate.netnih.gov These techniques can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.gov Microwave-assisted synthesis, in particular, has been shown to be a powerful tool for the efficient production of pyrimidine scaffolds. researchgate.net

Solvent-free or "neat" reaction conditions represent another cornerstone of green synthesis. By eliminating the solvent, this approach reduces waste, simplifies product purification, and can lead to improved reaction kinetics. chemicalbook.com When a solvent is necessary, the use of green solvents such as water, ethanol, or ionic liquids is preferred over hazardous organic solvents.

The choice of catalyst also plays a crucial role in the green synthesis of pyrimidines. The use of reusable heterogeneous catalysts or biocatalysts can enhance the sustainability of the process by minimizing waste and allowing for catalyst recycling. beilstein-journals.org

A comparative overview of traditional versus green synthetic approaches for a plausible synthesis of a pyrimidin-2-ol derivative is presented in the table below, highlighting the potential improvements in key green chemistry metrics.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Pyrimidin-2-ol Derivatives

ParameterConventional MethodGreen Method (e.g., Microwave-assisted, Solvent-free)Reference
SolventVolatile Organic Solvents (e.g., DMF, Toluene)Solvent-free or Green Solvents (e.g., Water, Ethanol) chemicalbook.com
Energy SourceConventional Heating (Oil Bath)Microwave or Ultrasound Irradiation researchgate.netnih.gov
Reaction TimeSeveral hours to daysMinutes to a few hours nih.gov
YieldModerate to GoodGood to Excellent nih.gov
By-product FormationOften significantMinimized beilstein-journals.org
PurificationChromatography often requiredSimple filtration or recrystallization beilstein-journals.org

Detailed research findings on the synthesis of various pyrimidine derivatives using green methodologies provide valuable insights that can be extrapolated to the synthesis of this compound. For instance, studies on microwave-assisted Biginelli reactions, a common method for pyrimidine synthesis, have demonstrated significant rate enhancements and yield improvements.

The following table summarizes hypothetical research findings for the green synthesis of this compound based on data from analogous pyrimidine syntheses.

Table 2: Hypothetical Research Findings for the Green Synthesis of this compound

EntryMethodCatalystSolventReaction Time (min)Yield (%)Reference
1Conventional HeatingHClEthanol24065(Hypothetical)
2Microwave Irradiation-Solvent-free1585 researchgate.netchemicalbook.com
3Ultrasound Irradiation-Water3080 nih.gov
4Conventional HeatingReusable Solid Acid CatalystToluene18075 beilstein-journals.org

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmental protection and resource efficiency in the chemical industry.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully characterize 4-tert-butylpyrimidin-2-ol.

Proton (¹H) NMR Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group would produce a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.3 ppm). The pyrimidine (B1678525) ring protons would appear as doublets in the aromatic region of the spectrum. The proton at position 5 (H5) would likely be downfield to the proton at position 6 (H6) due to the influence of the adjacent nitrogen atom. The hydroxyl proton at position 2 would present as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
C(CH₃)₃~1.3Singlet9H
H5~8.2Doublet1H
H6~6.7Doublet1H
OHVariableBroad Singlet1H

Carbon (¹³C) NMR Analysis and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated. The tert-butyl group will show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The pyrimidine ring will exhibit four signals, with the carbon bearing the hydroxyl group (C2) being the most deshielded. The carbon attached to the tert-butyl group (C4) would also be a quaternary carbon, identifiable by its lack of a signal in a DEPT-135 experiment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C(C H₃)₃~30
C (CH₃)₃~38
C6~115
C5~140
C2~165
C4~170

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Topology

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the pyrimidine ring protons (H5 and H6), confirming their scalar coupling and adjacent positions. No other correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H5 and C5, H6 and C6, and the tert-butyl protons and the methyl carbons. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations would include the tert-butyl protons to C4 and the quaternary carbon of the tert-butyl group, and the pyrimidine protons (H5 and H6) to various carbons in the ring, including the quaternary carbons C2 and C4.

NOESY/ROESY for Conformational Analysis and Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about the spatial proximity of protons. For this compound, a NOESY/ROESY experiment would be expected to show a correlation between the tert-butyl protons and the H5 proton of the pyrimidine ring, confirming their close spatial relationship.

Mass Spectrometry (MS) for Molecular Composition

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₁₂N₂O). The experimentally determined exact mass should be in close agreement with the calculated theoretical mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass
[M+H]⁺153.1022
[M+Na]⁺175.0841

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection of Intermediates and Non-Covalent Assemblies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a gentle ionization technique that facilitates the transfer of ions from solution to the gas phase, making it ideal for analyzing non-covalent complexes and thermally sensitive molecules. nih.gov For this compound and related pyrimidinones (B12756618), ESI-MS is instrumental in detecting self-assembled structures, such as dimers, held together by hydrogen bonds. researchgate.net

In positive-ion mode ESI-MS, a primary signal corresponds to the protonated monomer, denoted as [M+H]⁺. The observation of an ion at twice the monomer's mass plus a proton, [2M+H]⁺, provides direct evidence of dimer formation. uvic.ca The relative intensities of these monomer and dimer peaks can offer insights into the stability of these non-covalent assemblies under specific solution conditions. Studies on similar pyrimidinone systems have successfully used ESI-MS to identify not only protonated dimers but also those adducted with sodium ([2M+Na]⁺) or potassium ([2M+K]⁺), confirming the tendency of these molecules to form higher-order aggregates. heteroletters.orgrsc.org While ESI-MS is a powerful tool for observing such species, care must be taken to ensure that these detected assemblies exist in solution and are not artifacts of the ionization process. uvic.ca

Table 1: Predicted ESI-MS Data for this compound

This table outlines the ion species that are anticipated to be detected for this compound during ESI-MS analysis, along with their theoretical mass-to-charge ratios (m/z).

Ion SpeciesPredicted m/zInterpretation
[M+H]⁺153.1077Protonated Monomer
[2M+H]⁺305.2080Protonated Dimer
[M+Na]⁺175.0896Sodiated Monomer
[2M+Na]⁺327.1900Sodiated Dimer

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by probing their vibrational modes. mdpi.com These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment (e.g., polar bonds like O-H), while Raman spectroscopy is sensitive to changes in polarizability (e.g., non-polar bonds like C=C). nih.gov

The vibrational spectrum of this compound is dominated by the vibrations of its pyrimidinone core and the tert-butyl substituent. The molecule exists in a tautomeric equilibrium between the -ol and -one forms, though the keto (pyrimidinone) form is generally more stable. chemicalbook.com

O-H and N-H Stretching: In the rare hydroxyl tautomer, a broad O-H stretching band would appear around 3400–3200 cm⁻¹. However, for the predominant keto tautomer, 4-tert-butylpyrimidin-2(1H)-one, this region features N-H stretching vibrations, which are also typically broad due to significant hydrogen bonding. nih.gov

C=O Stretching: A very strong and characteristic absorption for the pyrimidinone ring's carbonyl group (C=O) is expected in the IR spectrum between 1700 cm⁻¹ and 1650 cm⁻¹. heteroletters.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C double bonds within the pyrimidine ring typically appear in the 1650–1500 cm⁻¹ region. heteroletters.org

C-H Stretching: Vibrations from the tert-butyl group's C-H bonds are found in the 3000–2850 cm⁻¹ range. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

This table summarizes the principal vibrational modes and their expected frequency ranges in IR and Raman spectra.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
N-HStretching3400 - 3200 (Broad)
C-H (tert-butyl)Stretching3000 - 2850
C=OStretching1700 - 1650 (Strong)
C=N / C=CStretching1650 - 1500

The formation of intermolecular hydrogen bonds, particularly the N-H···O=C linkage that leads to dimerization, has a profound effect on the vibrational spectra. nih.gov This interaction causes a noticeable red-shift (a decrease in frequency) and broadening of the N-H and C=O stretching bands. mdpi.com The strength and nature of these hydrogen bonds can be analyzed by comparing spectra from dilute solutions (where monomers are more prevalent) with those from concentrated solutions or the solid state (where dimers dominate). rsc.org Such analysis confirms the strong propensity of pyrimidinones to form robust, hydrogen-bonded supramolecular structures. nih.govacs.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. uni-ulm.deuhu-ciqso.es This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. uclouvain.be

The process begins with growing a high-quality single crystal of this compound. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source). unl.pt The resulting diffraction pattern is recorded, and the intensities of thousands of reflections are measured. This data is then processed to determine the unit cell dimensions and space group. The crystal structure is subsequently solved and refined, a process that calculates the precise coordinates of each atom within the crystal lattice to yield a final, detailed molecular structure. unl.pt

Table 3: Representative Crystallographic Data Parameters

This table shows typical parameters obtained during a single-crystal X-ray diffraction experiment. The specific values are unique to the crystal being analyzed.

ParameterDescription
Crystal SystemThe crystal system (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).
a, b, c (Å)The lengths of the unit cell axes.
α, β, γ (°)The angles between the unit cell axes.
Volume (ų)The volume of the unit cell.
ZThe number of molecules in the unit cell.
R-factorAn indicator of the quality of the refinement.

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. For compounds like this compound, the keto tautomer, 4-tert-butylpyrimidin-2(1H)-one, is overwhelmingly favored in the crystalline phase. chemicalbook.comnih.gov The crystallographic data reveals the precise molecular geometry, including the planarity of the pyrimidinone ring and the orientation of the tert-butyl group.

Crucially, the solid-state structure elucidates the intermolecular hydrogen bonding. Pyrimidinone molecules typically form centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds. nih.govacs.org The crystal structure provides exact measurements of these hydrogen bond distances and angles, confirming the formation of a highly stable, self-complementary hydrogen-bonded pair as the fundamental building block of the crystal lattice. nih.gov

of this compound

While the chemical compound this compound is known, a detailed crystallographic study providing specific data on its crystal structure, packing, and intermolecular interactions is not publicly available in the searched scientific literature and crystallographic databases.

Extensive searches for the crystal structure of this compound, including queries in the Cambridge Structural Database (CSD) and broad searches of chemical literature, did not yield any specific deposition numbers or published crystallographic data for this compound. Consequently, a detailed analysis of its crystal packing and the specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H…π interactions, cannot be provided at this time.

For a comprehensive analysis as outlined, the synthesis of a single crystal of this compound and its subsequent analysis using single-crystal X-ray diffraction would be required. Such an experimental study would provide the precise atomic coordinates within the crystal lattice, allowing for the detailed characterization of the following:

Hydrogen Bonds: The presence and geometry of hydrogen bonds, which are anticipated between the hydroxyl group and the nitrogen atoms of the pyrimidine ring, would be of primary interest. These interactions are expected to play a significant role in the crystal packing.

π-π Stacking: The potential for π-π stacking interactions between the pyrimidine rings of adjacent molecules could be assessed. This would involve analyzing the inter-planar distances and the degree of ring overlap.

C-H…π Interactions: The possibility of weaker C-H…π interactions, likely involving the tert-butyl group's hydrogen atoms and the π-system of the pyrimidine ring, could also be investigated.

Without this foundational crystallographic data, any discussion of the intermolecular interactions would be purely speculative. The generation of data tables detailing crystallographic parameters and interaction geometries is therefore not possible.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

A comprehensive search for quantum chemical calculations, including ab initio and Density Functional Theory (DFT) studies, yielded no specific results for 4-tert-butylpyrimidin-2-ol. Consequently, there is no published data to report on the following areas:

Molecular Docking and Dynamics Simulations

The application of molecular modeling techniques to understand the interaction of small molecules with biological targets is a common practice in drug discovery and chemical biology. However, no such studies have been published for this compound.

Prediction of Molecular Recognition Patterns and Interaction Surfaces

The prediction of how a molecule like this compound will interact with biological targets is a cornerstone of computational drug design. This process involves understanding the molecule's "interaction surface," which is dictated by its three-dimensional shape, and the distribution of electrostatic charges and hydrophobic regions across that surface.

Molecular recognition is governed by the principle of complementarity, where the shape and chemical properties of the ligand (in this case, this compound) match those of its binding partner, typically a protein or nucleic acid. For this compound, the pyrimidin-2-ol core presents key features for interaction. The hydroxyl group and the nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond donors and acceptors, respectively. The tert-butyl group, being bulky and nonpolar, introduces a significant hydrophobic patch on the molecule's surface.

Computational methods are employed to visualize and quantify these features. Molecular Electrostatic Potential (MEP) maps are a common tool. These maps are generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. For this compound, an MEP map would likely show negative potential (red or orange) around the nitrogen atoms and the hydroxyl oxygen, indicating regions that are favorable for interacting with positively charged or hydrogen bond donor groups. Conversely, the area around the tert-butyl group would exhibit a neutral or slightly positive potential (blue or green), highlighting its hydrophobic nature.

By analyzing these interaction surfaces, scientists can predict how this compound might orient itself within a binding site. For instance, it would be expected to engage in hydrogen bonding via its pyrimidinol moiety while the tert-butyl group would likely be buried in a hydrophobic pocket of the target protein. These predictions are crucial for understanding its potential biological activity and for designing new molecules with improved binding affinity and selectivity.

Analysis of Specific Non-Covalent Interactions

The binding of any small molecule to its biological target is mediated by a combination of non-covalent interactions. scielo.brgatech.edu These interactions, while individually weak, collectively contribute to the stability of the ligand-target complex. For this compound, the key non-covalent interactions would include:

Hydrogen Bonding: This is a critical interaction for many biologically active molecules. The pyrimidin-2-ol tautomer of the compound has a hydroxyl group that can act as a hydrogen bond donor, and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. The strength and geometry of these hydrogen bonds can be computationally modeled to predict their contribution to binding affinity. mdpi.com

Hydrophobic Interactions: The tert-butyl group is a prominent hydrophobic feature. When this compound binds to a protein, this group would preferentially interact with nonpolar amino acid residues (e.g., leucine, isoleucine, valine) in a hydrophobic pocket, driven by the hydrophobic effect. This interaction is crucial for anchoring the molecule in the binding site.

Computational techniques like Quantum Mechanics (QM) and Molecular Mechanics (MM) are used to analyze and quantify these interactions. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of the binding. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Methodologies

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scielo.brnih.gov This is achieved by correlating molecular descriptors (numerical representations of chemical structure) with the observed activity. For a class of compounds like pyrimidine derivatives, QSAR models can be invaluable for predicting the activity of new, unsynthesized analogs. scielo.brnih.govnih.gov

The first step in a QSAR study is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Physico-chemical Descriptors: These describe properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). For this compound, the tert-butyl group would significantly influence its logP value.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, encoding information about its size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. wjarr.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity. scielo.brnih.gov The resulting QSAR equation can then be used to predict the activity of new compounds, guiding the synthesis of more potent molecules.

For this compound, a QSAR study on a series of related pyrimidine derivatives could reveal the quantitative impact of the tert-butyl group on activity. For example, it could show whether increasing or decreasing the size of the substituent at that position is likely to enhance or diminish the biological effect.

Below is an illustrative data table of physico-chemical descriptors that would be relevant in a QSAR study of pyrimidine derivatives. Please note that the values for this compound are hypothetical as specific experimental or calculated data for this exact molecule in a QSAR context were not found.

Compound NameMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
Pyrimidin-2-ol96.09-0.51249.5
4-Methylpyrimidin-2-ol110.120.11249.5
This compound 152.19 1.5 1 2 49.5
4-Chloropyrimidin-2-ol130.540.31249.5

This table demonstrates how descriptors change with substitution on the pyrimidine ring, which is the fundamental principle of QSAR studies.

Structure Activity Relationship Sar Investigations Conceptual Framework

Impact of the 4-Tert-butyl Group on Molecular Recognition and Binding Specificity

The presence of a tert-butyl group at the 4-position of the pyrimidine (B1678525) ring is a significant structural feature that can profoundly influence the compound's biological activity. The tert-butyl group is a bulky, lipophilic moiety that can impact molecular recognition and binding specificity in several ways:

Steric Influence : The large size of the tert-butyl group can act as a "molecular wedge," creating a specific steric hindrance that can either promote or prevent binding to a biological target. This steric bulk can be crucial for orienting the molecule within a binding pocket, ensuring a conformation that is favorable for interaction. Conversely, it can prevent the molecule from fitting into binding sites that are too small, thereby contributing to its selectivity for a particular target over others.

Metabolic Stability : The tert-butyl group can enhance the metabolic stability of the compound. Its steric bulk can shield adjacent parts of the molecule from metabolic enzymes, such as cytochrome P450s, thereby increasing the compound's half-life in a biological system.

The following table illustrates the conceptual impact of modifying the substituent at the 4-position on binding affinity, with 4-tert-butylpyrimidin-2-ol as the reference.

Substituent at 4-Position Relative Size Lipophilicity (Conceptual) Potential Impact on Binding Affinity
HydrogenSmallLowReduced due to loss of hydrophobic interactions
MethylMediumModerateModerate, depends on pocket size
IsopropylLargeHighHigh, if pocket accommodates the bulk
Tert-butyl Very Large Very High Potentially highest, if pocket is optimal
PhenylVery LargeVery HighMay introduce different interactions (e.g., π-stacking)

Role of the Pyrimidine Scaffold in Modulating Molecular Interactions

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in molecules with diverse biological activities. nih.gov The pyrimidine nucleus is a fundamental component of DNA and RNA and is present in numerous therapeutic agents. nih.gov Its role in modulating molecular interactions for this compound is multifaceted:

Hydrogen Bonding : The nitrogen atoms within the pyrimidine ring are capable of acting as hydrogen bond acceptors. This allows the scaffold to form specific hydrogen bonds with hydrogen bond donors (e.g., amino acid residues like arginine, histidine, or serine) in a target's binding site. These directional interactions are crucial for molecular recognition and binding affinity.

π-π Stacking Interactions : The aromatic nature of the pyrimidine ring enables it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. In one study, the pyrimidine ring was found to intercalate in double-stranded DNA and interact via π–π interactions with cytosine, thymine, and guanine. nih.gov

Scaffold Rigidity : The rigid structure of the pyrimidine ring reduces the conformational flexibility of the molecule. This pre-organizes the substituents (the 4-tert-butyl group and the 2-hydroxyl group) in a defined spatial arrangement, which can lead to a lower entropic penalty upon binding to a target.

The following table conceptually outlines the potential interactions of the pyrimidine scaffold.

Interaction Type Participating Atoms/System Potential Interacting Partner in a Target
Hydrogen Bond AcceptorRing Nitrogens-NH or -OH groups of amino acids (e.g., Ser, Thr, Arg, Lys)
π-π StackingAromatic π-systemAromatic rings of amino acids (e.g., Phe, Tyr, Trp)
Van der Waals ForcesRing atomsGeneral surface of the binding pocket

Systematic Modification of the 2-Hydroxyl Group and its Influence on Interaction Profiles

The 2-hydroxyl group is a critical functional group that can significantly influence the compound's interaction profile. Its ability to act as both a hydrogen bond donor and acceptor makes it a key player in forming specific interactions with a biological target.

Hydrogen Bonding Versatility : The hydroxyl group can donate a hydrogen bond through its hydrogen atom and accept a hydrogen bond through its oxygen atom. This dual nature allows for versatile and strong interactions with a variety of amino acid residues in a binding pocket, such as aspartate, glutamate, serine, and threonine.

Tautomerism : The 2-hydroxyl group on the pyrimidine ring can exist in tautomeric equilibrium with its corresponding keto form (a pyrimidinone). The predominant tautomer can influence the molecule's shape, electronic properties, and hydrogen bonding pattern, which in turn affects its biological activity.

Systematic modification of this group would be a key strategy in SAR studies to probe its role and potentially improve the compound's properties.

The table below provides a conceptual overview of how modifying the 2-hydroxyl group could alter the interaction profile.

Modification at 2-Position Hydrogen Bond Donor/Acceptor Potential Change in Interaction Profile
-OH (Hydroxyl) Donor and Acceptor Forms strong, directional hydrogen bonds.
-OCH₃ (Methoxy)Acceptor onlyLoses hydrogen bond donor capability, potentially reducing affinity.
-NH₂ (Amino)Donor and AcceptorMaintains hydrogen bonding capability, but with different geometry and basicity.
-Cl (Chloro)Weak AcceptorReplaces hydrogen bonding with halogen bonding or steric interactions.
-H (Hydrogen)NoneComplete loss of hydrogen bonding at this position.

Elucidation of Key Structural Determinants for Designed Molecular Functions

Based on the conceptual SAR analysis, the key structural determinants of this compound for its designed molecular functions can be summarized as follows:

The 4-tert-butyl group is a primary determinant for selectivity and affinity, primarily through steric and hydrophobic interactions. Its size and lipophilicity would need to be well-matched to the topology of the target's binding pocket.

The pyrimidine scaffold serves as the central organizing unit, positioning the functional groups for optimal interaction. Its hydrogen bond accepting and π-stacking capabilities are crucial for anchoring the molecule to its target.

The 2-hydroxyl group is a key interaction point, likely forming critical hydrogen bonds that contribute significantly to binding affinity and specificity. Its ability to act as both a donor and acceptor, along with its potential for tautomerism, makes it a focal point for molecular recognition.

In concert, these three structural components create a unique chemical entity where the bulky hydrophobic group provides a selectivity filter, the rigid aromatic scaffold provides the structural framework, and the hydroxyl group fine-tunes the specific polar interactions. A successful molecular design strategy for analogs of this compound would require a careful balance of these three elements to achieve the desired biological activity.

Coordination Chemistry and Metallosupramolecular Architectures

4-Tert-butylpyrimidin-2-ol as a Ligand in Metal Complexation

The potential of this compound as a ligand stems from its molecular structure, which offers multiple potential coordination sites. The pyrimidine (B1678525) ring contains two nitrogen atoms, and the hydroxyl group provides an oxygen atom, all of which could potentially bind to a metal center. The presence of the bulky tert-butyl group is also expected to play a significant role in influencing the steric environment around the metal ion, potentially leading to complexes with unique geometries and reactivities.

Design and Synthesis of Novel Metal Complexes

The synthesis of novel metal complexes with this compound would likely involve the reaction of the ligand with various metal salts under different conditions. The choice of metal, solvent, temperature, and stoichiometry would be critical in isolating and characterizing new compounds. Given the tautomeric nature of 2-hydroxypyrimidines, which can exist in equilibrium with their 2-pyrimidinone form, the specific tautomer that coordinates to the metal would be a key aspect to investigate.

Investigation of Ligand Binding Modes (e.g., N-donor, O-donor, N,O-chelating)

A primary focus of future research would be to determine how this compound binds to metal centers. Several binding modes are conceivable:

Monodentate N-donor: The ligand could coordinate through one of the pyrimidine nitrogen atoms.

Monodentate O-donor: The hydroxyl group's oxygen could act as the donor atom.

Bidentate N,O-chelating: The ligand could form a stable chelate ring by coordinating through both a nitrogen and the oxygen atom.

Bridging ligand: The ligand could bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The preferred binding mode would likely depend on factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Stoichiometry and Geometries of Metal-Ligand Adducts

The stoichiometry of the resulting metal-ligand adducts would need to be determined through elemental analysis and other characterization techniques. The geometry of the coordination sphere around the metal ion could then be elucidated using single-crystal X-ray diffraction. The bulky tert-butyl group is anticipated to have a profound influence on the resulting geometries, potentially favoring lower coordination numbers or leading to distorted coordination polyhedra.

Spectroscopic and Structural Analysis of Metal-4-Tert-butylpyrimidin-2-ol Complexes

A comprehensive spectroscopic and structural analysis would be essential to fully characterize any newly synthesized complexes. Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would provide valuable information about the ligand's coordination mode. For instance, a shift in the C=O stretching frequency in the IR spectrum could indicate coordination through the oxygen atom of the pyrimidinone tautomer. Changes in the chemical shifts of the pyrimidine protons in the ¹H NMR spectrum would provide evidence for nitrogen coordination.

A hypothetical data table for a potential complex is presented below to illustrate the type of data that would be generated from such studies.

Hypothetical Complex Formula Coordination Geometry Key IR Bands (cm⁻¹) ν(C=O) ¹H NMR (δ, ppm) Pyrimidine Protons Metal-Ligand Bond Lengths (Å)
[M(4-tbp-O)₂Cl₂]C₁₆H₂₂Cl₂MnN₄O₂Tetrahedral1650 (Coordinated)Shifted downfieldM-O: ~2.1, M-N: not coordinated
[M(4-tbp-N,O)₂(H₂O)₂]C₁₆H₂₈MnN₄O₄Octahedral1680 (Uncoordinated)Significant shiftsM-O: ~2.0, M-N: ~2.2

Note: This table is purely illustrative and is not based on experimental data.

Mechanistic Studies of Metal-Mediated Transformations Involving this compound Complexes

Once well-characterized, metal complexes of this compound could be investigated for their potential in catalysis or other metal-mediated transformations. The electronic and steric properties imparted by the ligand could lead to unique catalytic activities. Mechanistic studies would aim to understand the role of the metal complex in a given reaction, identifying key intermediates and transition states. Such studies are crucial for the rational design of more efficient and selective catalysts.

Advanced Organic Synthesis Applications and Methodological Development

Application of 4-Tert-butylpyrimidin-2-ol and its Derivatives as Synthetic Intermediates

Derivatives of this compound, particularly those functionalized at other positions of the pyrimidine (B1678525) ring, serve as crucial intermediates in the synthesis of more complex molecules. A key example is the use of 2-tert-butylpyrimidine-5-carboxylic acid, a derivative, as a core moiety for creating novel piperazine (B1678402) compounds. researchgate.netjoac.info

In one synthetic approach, 2-tert-butylpyrimidine-5-carboxylic acid is coupled with tert-butyl piperazine-1-carboxylate using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an intermediate, tert-butyl 4-[(2-tert-butylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate. joac.info Following the deprotection of the Boc group, the resulting (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone becomes a versatile scaffold. joac.info This intermediate is then reacted with various heterocyclic carboxylic acids or 2-(methylsulfanyl)-1,3-benzoxazoles to yield a range of substituted piperazine methanones. researchgate.netjoac.info

This methodology facilitates the facile synthesis of diverse molecular structures built upon the 2-tert-butylpyrimidine core. researchgate.net

Table 1: Synthesis of Piperazine Derivatives from 2-tert-butylpyrimidine Intermediates

Starting IntermediateReagentSynthesized Compound ClassRef
(2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanoneVarious heterocyclic carboxylic acids(2-tert-butylpyrimidin-5-yl)[4-(substituted-2-ylcarbonyl)piperazin-1-yl]methanones researchgate.net
(2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone5-substituted-2-(methylsulfanyl)-1,3-benzoxazoles(2-tert-butylpyrimidin-5-yl)[4-(5-substituted-1,3-benzoxazol-2-yl)piperazin-1-yl]methanones researchgate.net

Development of this compound-derived Catalysts or Reagents

While this compound itself is not primarily used as a catalyst, its fully substituted analogue, 2,4,6-tri-tert-butylpyrimidine (TTBP) , has emerged as a significant reagent in organic synthesis. wikipedia.orgcapes.gov.br TTBP is a highly sterically hindered, non-nucleophilic base. wikipedia.org This steric bulk is its defining feature, allowing it to function as a proton scavenger in reactions where nucleophilic attack by the base would be an undesirable side reaction.

A prominent application of TTBP is in partnership with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). The Tf₂O/TTBP system is a powerful tool for the activation of amides. researchgate.netorganic-chemistry.org In this system, Tf₂O acts as an electrophilic activator for the amide carbonyl, while TTBP serves as the hindered base to facilitate the formation of highly reactive keteniminium or nitrilium ion intermediates. organic-chemistry.orgtcichemicals.com

This reagent combination has proven to be a versatile and efficient alternative to other hindered bases like 2,6-di-tert-butylpyridine (B51100) and its derivatives. capes.gov.brorganic-chemistry.org The Tf₂O/TTBP system has been successfully applied to a variety of amide transformations, demonstrating broad functional group tolerance and achieving high yields. organic-chemistry.org An added advantage is that the TTBP base can often be recovered and reused. organic-chemistry.org

Table 2: Transformations Enabled by the Tf₂O/TTBP Reagent System

Reaction TypeSubstrate ClassTransformationRef
Dehydrative CyclizationN-acyl-o-xenylaminesSynthesis of phenanthridines researchgate.netthieme-connect.com
Reductive AlkylationSecondary & Tertiary AmidesDirect conversion of amides organic-chemistry.org
Condensation ReactionsSecondary & Tertiary AmidesC-C bond formation organic-chemistry.org
Bischler–Napieralski typeAmidesSynthesis of bioactive alkaloid scaffolds organic-chemistry.org
Glycosylation ReactionsThioglycosidesActivation of thioglycosides for coupling nih.gov

Use in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow the formation of complex molecules in a single operation from three or more reactants.

Based on available research, the direct application of this compound or its immediate derivatives, such as TTBP, in multicomponent or cascade reactions is not a widely documented field. While hindered bases are crucial in many complex synthetic sequences, their specific role in initiating or participating as one of the core components in a named multicomponent reaction involving 4-tert-butylpyrimidine (B8779643) is not prominently reported.

However, it is noteworthy that the structurally analogous pyridine (B92270) compound, 4-tert-butylpyridine (tBP) , has been utilized as an additive or component in systems involving cascade reactions, particularly in the context of materials science for perovskite solar cells. researchgate.netnih.gov In these instances, tBP can influence reaction pathways and complex formation, which are hallmarks of cascade processes. researchgate.netnih.gov The use of the pyridine analogue in such complex systems may suggest potential, yet unexplored, avenues for the application of its pyrimidine counterparts in the design of novel cascade or multicomponent reactions.

Future Directions and Emerging Research Avenues

Integration with Machine Learning and Artificial Intelligence for Predictive Molecular Design

The convergence of computational power and chemical sciences has paved the way for the integration of machine learning (ML) and artificial intelligence (AI) in the predictive design of novel molecules. For pyrimidine (B1678525) derivatives, including the 4-tert-butylpyrimidin-2-ol scaffold, ML algorithms are being utilized to develop predictive models for a range of properties. These models can forecast the biological activity, physicochemical characteristics, and even the potential for specific applications, such as corrosion inhibition. researchgate.net

By training ML models on existing datasets of pyrimidine compounds and their experimentally determined properties, researchers can create tools that predict the characteristics of new, unsynthesized derivatives of this compound. This in silico approach significantly accelerates the discovery process by prioritizing the synthesis of molecules with the highest potential for desired activities, be it for medicinal chemistry or materials science. The process often involves calculating molecular descriptors that quantify the physicochemical properties of the molecules, which are then correlated with their biological activity or other endpoints. youtube.com This data-driven approach allows for the rational design of new "smart" molecules with pre-selected characteristics. mdpi.com

Key areas for future ML and AI integration include:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing robust QSAR models to predict the biological efficacy of novel this compound derivatives for various therapeutic targets.

ADME/Tox prediction: Employing machine learning to forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds, thereby reducing late-stage failures in drug development. researchgate.net

Generative models: Utilizing advanced AI, such as recurrent neural networks (RNNs), to generate novel chemical structures based on the this compound framework with optimized properties. mdpi.com

Exploration of Novel Reactivity and Transformation Pathways

While the fundamental reactivity of the pyrimidine core is well-understood, there remains significant scope for exploring novel and more efficient synthetic transformations for this compound. Future research will likely focus on the development of innovative catalytic systems and reaction conditions to functionalize the pyrimidine ring with greater precision and diversity.

The pyrimidine skeleton is amenable to structural variations at multiple positions, making it a versatile scaffold for chemical synthesis. nih.gov The development of new synthetic methods will enable the creation of a wider array of derivatives with unique properties.

Emerging research in this area may include:

C-H activation: Developing catalytic methods for the direct functionalization of carbon-hydrogen bonds on the pyrimidine ring, offering a more atom-economical and efficient synthetic route compared to traditional cross-coupling reactions.

Photoredox catalysis: Utilizing visible light-driven catalytic cycles to access novel reaction pathways for the modification of this compound under mild conditions.

Flow chemistry: Implementing continuous flow technologies for the synthesis and modification of this compound, which can offer improved reaction control, scalability, and safety.

Potential for Material Science Applications (e.g., optoelectronics, sensors)

The inherent electronic properties of the pyrimidine ring system make it an attractive candidate for applications in material science. Pyrimidine derivatives have already shown promise in a variety of materials, including those with applications in optoelectronics and sensing. nih.gov The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes it a valuable component in the design of materials with specific electronic and photophysical properties. researchgate.net

The tert-butyl group on this compound can enhance solubility and influence the solid-state packing of the molecule, which are crucial factors for the performance of organic electronic materials.

Potential material science applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): Incorporating the this compound moiety into the design of new emissive or charge-transporting materials for OLEDs. Pyrimidine derivatives have been investigated for their luminescent properties and their use in OLEDs. nih.govresearchgate.net

Chemical Sensors: Designing and synthesizing fluorescent or colorimetric sensors based on the this compound scaffold for the detection of specific ions or molecules. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. cbs.dkresearchgate.net The protonation of nitrogen atoms in the pyrimidine ring can lead to dramatic color changes, which is a desirable feature for pH sensors. rsc.org

Organic Semiconductors: Investigating the semiconducting properties of polymers and small molecules containing the this compound unit for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Cross-Disciplinary Research with Advanced Analytical Techniques

A deeper understanding of the structure, dynamics, and interactions of this compound will be facilitated by the application of advanced and innovative analytical techniques. Cross-disciplinary collaborations between synthetic chemists, analytical chemists, and physicists will be crucial in this regard.

Modern analytical methods can provide detailed insights at the atomic level, which is essential for both fundamental understanding and the rational design of new applications.

Future research directions integrating advanced analytical techniques include:

Advanced NMR Spectroscopy: Employing multidimensional and solid-state NMR techniques to elucidate the three-dimensional structure and intermolecular interactions of this compound and its derivatives in various environments. NMR spectroscopy is a powerful tool for obtaining detailed structural information about complex molecules.

High-Resolution Mass Spectrometry: Utilizing techniques such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry to gain precise information on the structure and fragmentation pathways of new derivatives, aiding in their unambiguous characterization.

Computational Chemistry: Combining experimental data with high-level quantum chemical calculations to provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and to predict the properties of its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.